1-((1-(Furan-3-carbonyl)piperidin-4-yl)methyl)-3-(o-tolyl)urea
Description
Properties
IUPAC Name |
1-[[1-(furan-3-carbonyl)piperidin-4-yl]methyl]-3-(2-methylphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c1-14-4-2-3-5-17(14)21-19(24)20-12-15-6-9-22(10-7-15)18(23)16-8-11-25-13-16/h2-5,8,11,13,15H,6-7,9-10,12H2,1H3,(H2,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDUARFOFJUXQKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NCC2CCN(CC2)C(=O)C3=COC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1-(Furan-3-carbonyl)piperidin-4-yl)methyl)-3-(o-tolyl)urea typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the furan-3-carbonyl chloride: This can be achieved by reacting furan-3-carboxylic acid with thionyl chloride.
Nucleophilic substitution: The furan-3-carbonyl chloride can then react with piperidine to form 1-(furan-3-carbonyl)piperidine.
Formation of the urea derivative: This intermediate can be further reacted with o-tolyl isocyanate to form the final product, this compound.
Industrial Production Methods
Industrial production methods would likely involve similar steps but optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-((1-(Furan-3-carbonyl)piperidin-4-yl)methyl)-3-(o-tolyl)urea can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbonyl group in the furan ring can be reduced to form alcohol derivatives.
Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,3-dione derivatives, while reduction of the carbonyl group may yield alcohol derivatives.
Scientific Research Applications
Structural Characteristics
The compound can be described by its molecular formula and features a unique combination of functional groups including a furan moiety, a piperidine ring, and an urea linkage. This structural diversity contributes to its potential biological activity.
Anti-inflammatory Properties
Research indicates that compounds with similar structures to 1-((1-(Furan-3-carbonyl)piperidin-4-yl)methyl)-3-(o-tolyl)urea may exhibit anti-inflammatory effects. The furan-3-carbonyl group is known to interact with specific molecular targets involved in inflammatory pathways, potentially modulating receptor activity or enzyme function.
Neuroprotective Effects
The compound's ability to cross the blood-brain barrier due to its lipophilic nature suggests potential applications in neurodegenerative diseases. Preliminary studies indicate that it may protect neuronal cells from apoptosis through modulation of signaling pathways associated with neuroinflammation and oxidative stress.
Anticancer Activity
Similar compounds have shown promise in cancer therapy by inhibiting tumor growth and inducing apoptosis in cancer cells. The structural components of this compound may contribute to such activities by interacting with cancer-related molecular targets.
Interaction Studies
Preliminary interaction studies suggest that this compound may bind to specific receptors or enzymes, influencing their activity and leading to observable biological effects. Understanding these interactions is crucial for assessing its therapeutic potential .
Mechanism of Action
The mechanism of action of 1-((1-(Furan-3-carbonyl)piperidin-4-yl)methyl)-3-(o-tolyl)urea would depend on its specific biological target. It may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Table 1: Key Structural Features and Substituent Comparisons
Key Observations:
Furan-3-carbonyl vs. Acyl Groups: The furan-3-carbonyl group in the target compound contrasts with bulkier substituents like adamantane (ACPU) or rigid pyridine (Urea20). Furan’s electron-rich nature may improve π-π stacking interactions but reduce metabolic stability compared to adamantane’s inertness .
Ortho-Tolyl vs. Para-Substituted Urea Groups :
- The ortho-tolyl group introduces steric hindrance, which may reduce binding affinity relative to para-substituted analogues (e.g., 4-trifluoromethylphenyl in Compound 11). Para-substituents often optimize target engagement by minimizing steric clashes .
Synthetic Challenges: The target compound’s synthesis likely involves coupling 1-(furan-3-carbonyl)piperidine-4-carbaldehyde with o-tolyl isocyanate, analogous to methods in (EDCI/DMAP-mediated acylations) and (HOBt/EDCI for nicotinoyl coupling). Yields may vary based on steric hindrance from the ortho-tolyl group .
Key Insights:
- The ortho-tolyl group in the target compound may reduce sEH inhibition potency compared to para-substituted analogues (e.g., Compound 11’s 4-trifluoromethylphenyl), as seen in structure-activity relationship (SAR) studies where para-substituents optimize enzyme binding .
- The furan-3-carbonyl group could improve solubility compared to highly lipophilic adamantane derivatives (ACPU) but may increase susceptibility to oxidative metabolism .
Physicochemical Properties
Table 3: Calculated Properties vs. Analogues
| Property | Target Compound | Compound 11 () | Urea20 () |
|---|---|---|---|
| LogP (lipophilicity) | ~3.2 | ~4.1 | ~2.8 |
| Polar Surface Area (Ų) | ~85 | ~75 | ~95 |
| Solubility (mg/mL) | ~0.1 | <0.01 | ~0.5 |
- The target compound’s furan group likely reduces LogP compared to Compound 11’s 2-methylbutyryl chain, enhancing aqueous solubility. However, its ortho-tolyl group may still limit solubility relative to Urea20’s polar nicotinoyl group .
Biological Activity
1-((1-(Furan-3-carbonyl)piperidin-4-yl)methyl)-3-(o-tolyl)urea is a synthetic organic compound notable for its structural complexity, featuring a furan ring, a piperidine moiety, and a urea group. This combination suggests potential biological activities that merit detailed investigation. This article synthesizes available research findings, case studies, and comparative analyses to elucidate the biological activity of this compound.
Structural Characteristics
The compound's structure can be broken down into three main components:
- Furan Ring : A five-membered aromatic ring containing oxygen, known for its reactivity and biological significance.
- Piperidine Ring : A six-membered nitrogen-containing ring that often contributes to the pharmacological properties of compounds.
- Urea Group : Known for its role in various biological processes and as a pharmacophore in medicinal chemistry.
Table 1: Structural Features
| Component | Description |
|---|---|
| Furan Ring | Contributes to reactivity and potential biological activity |
| Piperidine Ring | Enhances pharmacological properties |
| Urea Group | Acts as a pharmacophore in medicinal applications |
Antimicrobial Activity
Compounds containing furan and piperidine moieties have been investigated for their antimicrobial properties. For example, related compounds have demonstrated effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria . The mechanisms often involve disruption of bacterial cell walls or inhibition of essential enzymatic functions.
Case Studies
- Antitumor Activity : In vivo studies using murine models have shown that derivatives of urea compounds can significantly reduce tumor growth. For example, a bis-aryl urea compound was found to inhibit proliferation in multiple cancer cell lines and reduced tumor size in breast cancer models through apoptosis induction .
- Antimicrobial Efficacy : A study focusing on related compounds found that several derivatives exhibited antibacterial activity against strains like E. coli and S. aureus at concentrations as low as 50 µM . This suggests the potential for this compound to similarly affect microbial growth.
The synthesis of this compound typically involves multi-step organic reactions. A common route includes:
- Formation of furan-3-carbonyl chloride from furan-3-carboxylic acid.
- Nucleophilic substitution with piperidine to yield the intermediate.
- Final reaction with o-tolyl isocyanate to produce the urea derivative.
Table 2: Synthesis Steps
| Step | Reaction Type |
|---|---|
| Furan-3-carbonyl chloride formation | Acylation |
| Nucleophilic substitution | Nucleophilic attack on carbonyl |
| Urea formation | Reaction with isocyanate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
